molecular formula C12H22BrNO B3198722 2-bromo-N-cyclohexyl-N,3-dimethylbutanamide CAS No. 1016508-73-8

2-bromo-N-cyclohexyl-N,3-dimethylbutanamide

Cat. No.: B3198722
CAS No.: 1016508-73-8
M. Wt: 276.21 g/mol
InChI Key: AYGRHGZTYRNMCG-UHFFFAOYSA-N
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Description

2-bromo-N-cyclohexyl-N,3-dimethylbutanamide is a useful research compound. Its molecular formula is C12H22BrNO and its molecular weight is 276.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Free Radical Reactions

2-Bromo-2, 3-dimethylbutane, a similar compound to 2-bromo-N-cyclohexyl-N,3-dimethylbutanamide, has been studied for its role in free radical reactions. When treated with phenylmagnesium bromide and cobaltous bromide, it decomposes to yield various products, including 2, 3-dimethylbutane and dimethylbutenes. This suggests its potential use in studying free radical reactions and mechanisms (Liu, 1956).

Photochemical Reduction

In the field of photochemistry, 2-Bromo-4,4-dimethyl-2-cyclohexenone, a related compound, was studied for its behavior under photochemical conditions. The research found significant differences in chemical transformations depending on the solvent used, indicating the compound's utility in understanding photochemical processes (Hombrecher & Margaretha, 1982).

Imidyl Radical Detection

In another study, a transient ascribed to an imidyl radical was observed in the flash photolysis of N-bromo-3,3-dimethylglutarimide, a compound structurally related to this compound. This finding is significant for the detection and study of imidyl radicals in solution (Yip, Chow, & Beddard, 1981).

Synthesis of Fluorene-Spiro-Cyclobutane

The thermal cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene, a compound with similarities to this compound, has been used to synthesize fluorene-9-spiro-cyclobutane derivatives. This research contributes to the understanding of cycloaddition reactions in organic synthesis (Toda, Motomura, & Oshima, 1974).

Stereochemistry of Cations

Research on 2-bromocyclohexa-1, 3-diene, another structurally related compound, has provided insights into the stereochemistry of cations derived from bromodienes. This is vital for understanding the behavior of similar cations in various chemical reactions (Grob & Pfaendler, 1970).

Properties

IUPAC Name

2-bromo-N-cyclohexyl-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGRHGZTYRNMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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